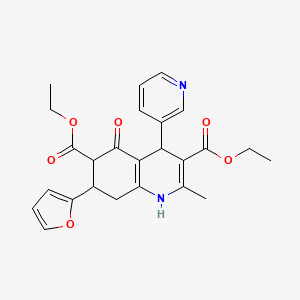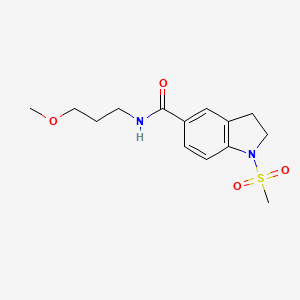![molecular formula C26H22N4O8 B4177830 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B4177830.png)
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid
概要
説明
This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, carbonyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include the following steps:
-
Formation of the Isoindoline Core: : The synthesis begins with the formation of the isoindoline core, which can be achieved through the cyclization of a suitable precursor. This step typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step requires a methoxy-substituted aromatic compound and a suitable nucleophile, such as an amine.
-
Formation of the Nitro Group: : The nitro group can be introduced through a nitration reaction, which involves the use of a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4).
-
Coupling Reactions: : The final steps involve coupling reactions to attach the remaining functional groups. These reactions may include amide bond formation, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets, such as hydrogen bonding, hydrophobic interactions, and covalent modifications.
類似化合物との比較
Similar compounds to 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid include:
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-aminophenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with an amino group instead of a nitro group.
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-chlorophenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a chlorine atom instead of a nitro group.
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-hydroxyphenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitro group.
特性
IUPAC Name |
2-[3-[4-[(4-methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-38-18-7-5-17(6-8-18)28-23(31)15-4-10-21(22(14-15)30(36)37)27-11-2-12-29-24(32)19-9-3-16(26(34)35)13-20(19)25(29)33/h3-10,13-14,27H,2,11-12H2,1H3,(H,28,31)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBMPXURDRVUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B4177786.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4177788.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one](/img/structure/B4177789.png)
![3-chloro-N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide](/img/structure/B4177798.png)


![2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4177826.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4177838.png)
![N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4177840.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4177844.png)
![4-ethyl-5-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4177846.png)
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4177853.png)
